molecular formula C18H13ClF3NO2S B2661127 (E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 477859-25-9

(E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

Cat. No.: B2661127
CAS No.: 477859-25-9
M. Wt: 399.81
InChI Key: PXVAQTAGFNZCEB-FOKLQQMPSA-N
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Description

(E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine is a synthetic organic compound with the molecular formula C18H13ClF3NO2S It is characterized by the presence of a benzothiophene ring, a trifluoromethyl group, and an ethoxyamine moiety

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group is introduced through a nucleophilic substitution reaction using 3-(trifluoromethyl)phenol and an appropriate leaving group.

    Coupling Reaction: The final step involves the coupling of the chlorinated benzothiophene core with the trifluoromethylphenoxy group in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of (E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(3-chloro-1-benzothiophen-2-yl)methylidenephenoxy]ethoxy})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO2S/c19-17-14-6-1-2-7-15(14)26-16(17)11-23-25-9-8-24-13-5-3-4-12(10-13)18(20,21)22/h1-7,10-11H,8-9H2/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVAQTAGFNZCEB-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NOCCOC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/OCCOC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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